An In-Depth Technical Guide to the Chemical Structure of Caparratriene
An In-Depth Technical Guide to the Chemical Structure of Caparratriene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caparratriene is a naturally occurring sesquiterpene hydrocarbon first isolated from the oil of Ocotea caparrapi. Its chemical structure has been elucidated as (2E,4E,7R)-3,7,11-trimethyldodeca-2,4,10-triene. This technical guide provides a comprehensive overview of the chemical structure of Caparratriene, including its spectroscopic and physicochemical properties. Detailed experimental protocols for its isolation from its natural source and a conceptual total synthesis are presented. Furthermore, this guide explores its known biological activity, particularly its growth inhibitory effects on leukemia cells, and discusses the potential mechanisms of action.
Chemical Structure and Properties
Caparratriene is a C15 hydrocarbon belonging to the farnesane class of sesquiterpenes.[1] Its systematic IUPAC name is (2E,4E,7R)-3,7,11-trimethyldodeca-2,4,10-triene.[2] The molecule possesses two stereogenic centers, with the double bonds at positions 2 and 4 in the E configuration and a chiral center at position 7 with an R configuration.
Molecular Formula: C₁₅H₂₆[2]
Molecular Weight: 206.37 g/mol [2]
Chemical Structure:
A simplified 2D representation of Caparratriene.
Physicochemical Properties
A summary of the computed physicochemical properties of Caparratriene is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 206.37 g/mol | [2] |
| XLogP3 | 6.1 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 0 | [2] |
| Rotatable Bond Count | 6 | [2] |
| Exact Mass | 206.203451 g/mol | [2] |
| Monoisotopic Mass | 206.203451 g/mol | [2] |
| Topological Polar Surface Area | 0 Ų | [2] |
| Heavy Atom Count | 15 | [2] |
Spectroscopic Data
The structure of Caparratriene was determined through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[3]
Table of Spectroscopic Data:
| Technique | Data | Reference |
| ¹H NMR | Specific chemical shifts and coupling constants are detailed in the original literature. | [3] |
| ¹³C NMR | Specific chemical shifts are detailed in the original literature. | [3] |
| IR (Infrared) | Key absorptions indicating hydrocarbon functional groups. | [3] |
| MS (Mass Spec.) | Molecular ion peak and fragmentation pattern confirming the molecular weight and structure. | [3] |
Experimental Protocols
Isolation of Caparratriene from Ocotea caparrapi
Caparratriene was first isolated from the essential oil of Ocotea caparrapi.[3] The following is a generalized protocol based on common methods for the isolation of sesquiterpenes from essential oils.
Experimental Workflow for Isolation:
Caption: Workflow for the isolation and purification of Caparratriene.
Detailed Methodology:
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Extraction: The essential oil is obtained from the plant material of Ocotea caparrapi through steam distillation.
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Fractionation: The crude essential oil is subjected to column chromatography on silica gel. Elution is typically performed with a non-polar solvent such as hexane, with a gradually increasing polarity gradient if necessary.
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Purification: Fractions containing Caparratriene, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
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Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and MS.
Total Synthesis of (7R)-Caparratriene
The total synthesis of (7R)-Caparratriene has been reported, confirming its absolute stereochemistry. A common synthetic route starts from the readily available chiral precursor, (R)-(+)-citronellal. The following is a conceptual outline of a plausible synthetic pathway.
Conceptual Synthetic Pathway:
Caption: A conceptual pathway for the total synthesis of (7R)-Caparratriene.
Detailed Methodological Steps (Conceptual):
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Chain Elongation: The aldehyde group of (R)-(+)-citronellal is converted to an α,β-unsaturated ester via a Wittig or Horner-Wadsworth-Emmons reaction. This step establishes the (2E) double bond.
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Functional Group Transformation: The ester group is then reduced to an allylic alcohol.
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Activation: The allylic alcohol is converted to a more reactive species, such as an allylic halide (bromide or chloride).
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Carbon-Carbon Bond Formation: The final carbon framework is assembled through a coupling reaction, for instance, reacting the allylic halide with an appropriate organometallic reagent (e.g., a Grignard or Gilman reagent) to introduce the remaining part of the carbon chain and form the (4E) double bond.
Biological Activity and Mechanism of Action
Caparratriene has demonstrated significant biological activity, most notably its growth inhibitory effects against CEM leukemia cells, with a reported IC₅₀ value of 3.0 ± 0.5 x 10⁻⁶ M.[3]
Cytotoxicity against Leukemia Cells
The cytotoxic effects of Caparratriene have been primarily evaluated against the CCRF-CEM T-lymphoblastoid leukemia cell line.[3] This activity highlights its potential as a lead compound for the development of novel anti-cancer agents.
Proposed Mechanism of Action
While the precise molecular mechanism of Caparratriene's cytotoxicity has not been fully elucidated, the biological activities of other farnesane sesquiterpenes provide some insights. Many sesquiterpenes are known to induce apoptosis (programmed cell death) in cancer cells.
Potential Apoptotic Signaling Pathway:
Caption: A proposed intrinsic apoptotic pathway induced by Caparratriene.
It is hypothesized that Caparratriene may induce apoptosis through the intrinsic (mitochondrial) pathway. This could involve the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to the dismantling of the cell. Further research is required to confirm this specific pathway and identify the direct molecular targets of Caparratriene.
Conclusion
Caparratriene is a sesquiterpene with a well-defined chemical structure and demonstrated cytotoxic activity against leukemia cells. This technical guide has provided a detailed overview of its chemical properties, spectroscopic data, and experimental protocols for its isolation and conceptual synthesis. While its potential as an anti-cancer agent is promising, further investigations into its precise mechanism of action are necessary to advance its development as a therapeutic agent. The information presented herein serves as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and oncology.
